
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine” appears to contain several functional groups. The “3-Methoxyoxolan-3-yl” part suggests the presence of an oxolane (a five-membered ether ring) with a methoxy group attached. The “1,2,4-oxadiazol-3-amine” part indicates the presence of an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) with an amine group attached .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the oxolane and oxadiazole rings, which could be achieved through various organic reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an oxolane ring with a methoxy group and an oxadiazole ring with an amine group. These rings may be connected in various ways depending on the specifics of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its functional groups. For example, the presence of an ether and an amine group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds with structures akin to 5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine, has been explored for their antimicrobial activities. These compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antioxidant Properties
A series of 1,3,4-oxadiazol-2-amine derivatives have been synthesized and characterized for their anticancer and antioxidant activities. Among these, certain derivatives exhibited promising antibacterial, antifungal, radical scavenging, and ferric ions reducing antioxidant power, demonstrating the potential of these compounds in cancer therapy and as antioxidants (Saundane et al., 2013).
Efficient Synthesis Techniques
Microwave-assisted synthesis methods have been developed for 5-amino-3-aralkoxy(methoxy)amino-1,2,4-oxadiazoles, highlighting efficient techniques for the preparation of these compounds. This advancement in synthetic methodologies suggests a broad applicability for the rapid and efficient production of 1,2,4-oxadiazole derivatives (Kurz et al., 2007).
Novel Anticancer Agents
The design and synthesis of new 1,2,4-oxadiazol-3-yl derivatives have been carried out, with these compounds being evaluated for their anticancer activity against various human cancer cell lines. The results from these studies indicate that certain derivatives show good to moderate activity, positioning them as potential novel anticancer agents (Yakantham et al., 2019).
Antimicrobial and Antioxidant Derivatives
The synthesis and characterization of new derivatives featuring 1,2,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-ones have been reported. These compounds exhibit significant antibacterial activity against specific strains and show promising antioxidant activities, suggesting their potential as antibacterial and antioxidant agents (Hamdi et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-11-7(2-3-12-4-7)5-9-6(8)10-13-5/h2-4H2,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGSYKWSGFBJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NC(=NO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyoxolan-3-yl)-1,2,4-oxadiazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

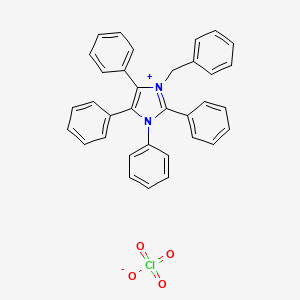
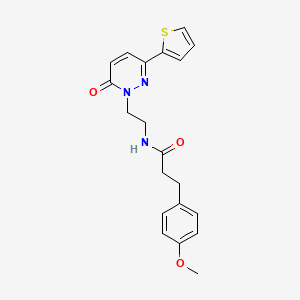
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
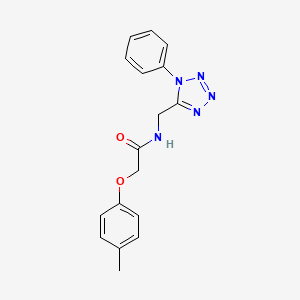
![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)
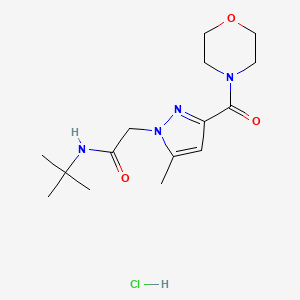
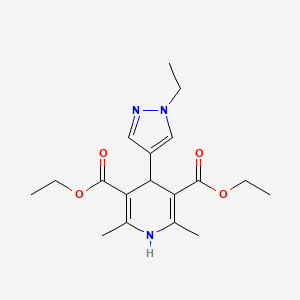
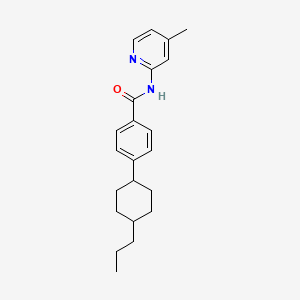
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)
![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)
![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)